molecular formula C23H23N3O6S2 B12730700 2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium methyl sulphate CAS No. 85050-06-2

2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium methyl sulphate

Cat. No.: B12730700
CAS No.: 85050-06-2
M. Wt: 501.6 g/mol
InChI Key: MGBJLQOGUZXASV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium methyl sulphate is a complex organic compound with a unique structure that combines a quinolinium core with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium methyl sulphate typically involves multiple steps. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the quinolinium moiety. The final step involves the methylation of the quinolinium nitrogen and the formation of the methyl sulphate salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium methyl sulphate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium methyl sulphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinolinium and thiadiazole derivatives, such as:

  • 2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium chloride
  • 2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium bromide

Uniqueness

The uniqueness of 2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium methyl sulphate lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.

Properties

CAS No.

85050-06-2

Molecular Formula

C23H23N3O6S2

Molecular Weight

501.6 g/mol

IUPAC Name

methyl 4-[4-methyl-5-[(E)-(1-methylquinolin-2-ylidene)methyl]-1,3,4-thiadiazol-4-ium-2-yl]benzoate;methyl sulfate

InChI

InChI=1S/C22H20N3O2S.CH4O4S/c1-24-18(13-12-15-6-4-5-7-19(15)24)14-20-25(2)23-21(28-20)16-8-10-17(11-9-16)22(26)27-3;1-5-6(2,3)4/h4-14H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

MGBJLQOGUZXASV-UHFFFAOYSA-M

Isomeric SMILES

CN1/C(=C/C2=[N+](N=C(S2)C3=CC=C(C=C3)C(=O)OC)C)/C=CC4=CC=CC=C41.COS(=O)(=O)[O-]

Canonical SMILES

CN1C(=CC2=[N+](N=C(S2)C3=CC=C(C=C3)C(=O)OC)C)C=CC4=CC=CC=C41.COS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.